5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains both thiophene and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.
Mechanism of Action
Target of Action
They are known to interact with a variety of targets, contributing to their broad spectrum of biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives, in general, are known to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol typically involves the reaction of thiophene derivatives with thiadiazole precursors. One common method is the condensation reaction between thiophene-2-carbaldehyde and thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or thiadiazole rings .
Scientific Research Applications
5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Its potential therapeutic properties are explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities with 5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-(thiophen-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S3/c11-7-10-9-6(13-7)8-4-5-2-1-3-12-5/h1-3H,4H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSGCOIDZLKDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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